Alyteserin-1c
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLKEIFKAGLGSLVKGIAAHVAS |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthetic Origin of Alyteserin 1c
Identification of Alyteserin-1c from Alytes obstetricans Skin Secretions
This compound is a cationic, antimicrobial peptide that was first isolated from the skin secretions of the common midwife toad, Alytes obstetricans researchgate.netnih.gov. The identification of this peptide was part of broader research into the complex array of bioactive molecules that constitute the defensive secretions of amphibians nih.govresearchgate.net. These secretions are a crucial component of the toad's innate immune system nih.gov.
The process of obtaining the skin secretions for analysis involved the stimulation of the granular glands of the toad, a procedure commonly achieved through the administration of norepinephrine researchgate.netnih.gov. Following the collection of the viscous secretions, researchers employed a multi-step purification and analysis protocol. This typically involves initial fractionation of the crude secretion using reverse-phase high-performance liquid chromatography (RP-HPLC). Subsequent purification of the fractions allows for the isolation of individual peptides.
The primary structure of this compound was determined through techniques such as Edman degradation and mass spectrometry researchgate.netresearchgate.net. This compound is a 23-amino acid residue peptide with the sequence Gly-Leu-Lys-Glu-Ile-Phe-Lys-Ala-Gly-Leu-Gly-Ser-Leu-Val-Lys-Gly-Ile-Ala-Ala-His-Val-Ala-Ser-NH2. It possesses a net positive charge of +2 and is C-terminally α-amidated, a common feature among amphibian antimicrobial peptides that often enhances their stability and biological activity researchgate.netnih.gov.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GLKEIFKAGLGSLVKGIAAHVAS-NH₂ |
| Molecular Weight | 2292.76 g/mol |
| Net Charge | +2 |
| Number of Residues | 23 |
| Source Organism | Alytes obstetricans (Common Midwife Toad) |
Contextualization within the Alyteserin Peptide Family
This compound belongs to a larger family of related antimicrobial peptides known as the alyteserins, all of which have been identified in the skin secretions of Alytes species nih.govresearchgate.net. This family is further categorized into two distinct subfamilies: alyteserin-1 and alyteserin-2, based on structural and sequential similarities nih.gov. This compound is a member of the alyteserin-1 subfamily.
The alyteserin-1 peptides, including Alyteserin-1a, -1b, and -1c, are characterized by their 23-residue length and a high degree of sequence conservation. They exhibit limited structural similarity to the ascaphins, another family of antimicrobial peptides found in frogs of the Leiopelmatidae family nih.gov. In contrast, the alyteserin-2 peptides (e.g., Alyteserin-2a, -2b, -2c) are shorter and share sequence identity with bombinin H6, a peptide from frogs of the Bombinatoridae family nih.gov.
Research on the biosynthetic origin of these peptides in the related species Alytes maurus has revealed that the genes encoding alyteserins are organized in a specific precursor structure. These precursors contain nucleotide sequences that encode for both a member of the alyteserin-1 family and a member of the alyteserin-2 family as tandem repeats uol.dequb.ac.uk. This co-encoding suggests a coordinated biosynthetic pathway for producing a diverse yet related set of defensive peptides.
Table 2: Members of the Alyteserin Peptide Family from Alytes obstetricans
| Peptide Name | Subfamily | Amino Acid Sequence | Length |
|---|---|---|---|
| Alyteserin-1a | Alyteserin-1 | G-L-K-D-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-N-NH₂ | 23 |
| Alyteserin-1b | Alyteserin-1 | G-L-K-E-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-N-NH₂ | 23 |
| This compound | Alyteserin-1 | G-L-K-E-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-S-NH₂ | 23 |
| Alyteserin-2a | Alyteserin-2 | I-L-G-K-L-L-S-T-A-A-G-L-L-S-N-L-NH₂ | 17 |
Chemical Synthesis and Purification Methodologies for Research Applications
Solid-Phase Peptide Synthesis Strategies for Alyteserin-1c and Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its derivatives. bachem.com This method involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. bachem.compeptide.com The most common and effective strategy employed for this purpose is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govnih.gov
The SPPS-Fmoc/tBu process begins with an insoluble resin, such as Rink Amide resin, which serves as the solid support. scielo.org.mx The first, C-terminal amino acid is attached to this resin. The synthesis proceeds in cycles, with each cycle adding one amino acid to the growing peptide chain. bachem.com A standard cycle consists of several key steps:
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved using a solution of piperidine (B6355638) or 4-methylpiperidine (B120128) in a solvent like dimethylformamide (DMF). peptide.comscielo.org.mx
Washing: After deprotection, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine group of the resin-bound peptide. scielo.org.mx
Final Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups (like tBu) are removed simultaneously. This is typically done using a strong acid cocktail, often containing trifluoroacetic acid (TFA). mdpi.com
This strategy has been successfully used to synthesize both the wild-type (WT) this compound and various analogues designed to explore structure-activity relationships. nih.govmdpi.com For instance, analogues have been created by substituting specific amino acids to increase the peptide's net positive charge and hydrophilicity, which can alter its biological activity. nih.govmdpi.comsemanticscholar.org
Table 1: Sequences of this compound (WT) and a Designed Analogue This table displays the amino acid sequences for the native this compound peptide and a representative synthetic analogue, highlighting the specific substitutions made to alter its physicochemical properties.
| Peptide Name | Amino Acid Sequence | Net Charge |
|---|---|---|
| This compound (WT) | GLKEIFKAGLGSLVKGIAAHVAS | +2 |
| Analogue (+5) | GLKR IFKS GLGK LVKGIS AH VAS | +5 |
Advanced Chromatographic Techniques for Peptide Purification
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with impurities and byproducts from the synthesis process. shimadzu.com Therefore, a robust purification step is critical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides like this compound due to its high resolution and efficiency. nih.govresearchgate.netrenyi.hu
RP-HPLC separates molecules based on their hydrophobicity. renyi.hu The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., silica (B1680970) modified with C18 or C8 alkyl chains). renyi.huharvardapparatus.com The separation is achieved by eluting the peptides with a gradient of increasing organic solvent concentration in an aqueous mobile phase. renyi.hu
For the purification of this compound and its analogues, a typical RP-HPLC protocol involves:
Column: A semi-preparative or preparative C18 column is frequently used. nih.govsci-hub.se
Mobile Phase: The mobile phase usually consists of two solvents: (A) water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), and (B) an organic solvent, most commonly acetonitrile (B52724), also containing 0.1% TFA. nih.govmdpi.com The TFA helps to improve peak shape and resolution. renyi.hu
Elution: A linear gradient is applied, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. nih.govmdpi.com Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher acetonitrile concentration. The elution is monitored by UV absorbance, typically at 214 nm and 280 nm. sci-hub.semdpi.com
This technique effectively separates the desired full-length peptide from truncated or incomplete sequences, yielding a product with high purity (often >95%). researchgate.netmdpi.comusc.edu.co
Table 2: Typical RP-HPLC Purification Parameters for this compound This table outlines common conditions used in the RP-HPLC purification of synthetic peptides, based on established protocols for this compound and similar compounds.
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | Semi-preparative C18 (Octadecylsilyl) |
| Mobile Phase A | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA) (v/v) |
| Mobile Phase B | Acetonitrile with 0.05% - 0.1% Trifluoroacetic Acid (TFA) (v/v) |
| Elution Method | Linear Gradient (e.g., 0-60% of Mobile Phase B over 30-70 minutes) |
| Flow Rate | Typically 1-3 mL/min for semi-preparative columns |
| Detection Wavelength | 214 nm and/or 220 nm |
Data sourced from references nih.govrenyi.husci-hub.semdpi.com.
Mass Spectrometric Verification of Synthesized Peptides
After purification, the identity and purity of the synthesized this compound peptide must be unequivocally confirmed. shimadzu.com Mass spectrometry (MS) is the definitive analytical technique for this purpose, providing a precise measurement of the peptide's molecular weight. creative-proteomics.com The two most common soft-ionization techniques used for peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). creative-proteomics.comlibretexts.org
MALDI-TOF MS is widely used for the quality control of synthetic peptides. shimadzu.com In this method, the purified peptide sample is co-crystallized with a matrix material on a target plate. creative-proteomics.com A laser pulse irradiates the sample, causing the peptide to desorb and ionize, typically acquiring a single positive charge ([M+H]+). plos.orgeuropeanpharmaceuticalreview.com The mass analyzer then measures the time it takes for the ion to travel to the detector, which is proportional to its mass-to-charge ratio (m/z). plos.org This technique is excellent for rapidly confirming the molecular mass of the final product and assessing its purity. nih.govresearchgate.net
Electrospray Ionization MS (ESI-MS) is another powerful technique, often coupled with liquid chromatography (LC-MS). libretexts.orgnih.gov In ESI, a high voltage is applied to a liquid solution of the peptide, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) are produced. nih.goveuropeanpharmaceuticalreview.com ESI-MS is particularly useful because the production of multiply charged ions allows for the analysis of large molecules on mass spectrometers with a more limited m/z range. creative-proteomics.com The resulting spectrum of multiply charged ions can be deconvoluted to determine the molecular weight with high accuracy. nih.gov
Both techniques are used to compare the experimentally observed molecular mass with the calculated theoretical mass based on the peptide's amino acid sequence, thus verifying the successful synthesis of this compound. nih.govusc.edu.co
Table 3: Mass Spectrometric Verification of this compound This table shows a comparison of the calculated (theoretical) molecular mass of this compound with an example of an observed mass determined by mass spectrometry, a crucial step for identity confirmation.
| Peptide | Amino Acid Sequence | Calculated Molecular Mass (Da) | Observed Molecular Mass (Da) | Technique |
|---|---|---|---|---|
| This compound | GLKEIFKAGLGSLVKGIAAHVAS | ~2386.9 | ~2386.7 | MALDI-TOF |
Calculated mass is approximate and can vary slightly based on isotopic distribution. Observed mass is an example from literature sci-hub.se.
Structural Characterization and Biophysical Analysis of Alyteserin 1c
Primary Amino Acid Sequence Elucidation
Alyteserin-1c is a 23-amino acid peptide. researchgate.netnih.gov Its primary sequence has been determined as: GLKEIFKAGLGSLVKGIAAHVAS-NH₂ researchgate.netnih.gov
The UniProt Knowledgebase (UniProtKB) accession code for this compound is H0USY4. nih.govmdpi.com
Determination of Secondary and Tertiary Structure
The three-dimensional structure of this compound is highly dependent on its environment. acs.orgmdpi.com While it lacks a defined secondary structure in aqueous solutions, it readily adopts a helical conformation in membrane-mimicking environments. nih.govacs.org
In the presence of membrane-mimetic solvents, such as a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water, or in micellar environments like sodium dodecyl sulphate (SDS), dodecylphosphocholine (B1670865) (DPC), and 1,2-dihexanoyl-sn-glycero-3-phosphatidylcholine (DHPC), this compound forms an extended alpha-helix. nih.govacs.orgrcsb.org This helical structure has been shown to span from residue Leu2 to Val21. researchgate.netnih.govnih.govacs.orgmdpi.com Some studies indicate the alpha-helical structure is displayed between residues Lys(3) and Val(21). nih.govrcsb.orgsci-hub.ru Positional studies in micellar media show that the N-terminal and central residues are inserted into the micelle, while the C-terminal residues beyond Ala19 remain outside, not interacting with the micelle. nih.govrcsb.orgsci-hub.ru
The formation of an alpha-helix is a common characteristic of many antimicrobial peptides, as this conformation is energetically favorable in the hydrophobic environment of a cell membrane. nih.gov
Proton NMR spectroscopy and molecular modeling have demonstrated a distinct difference in this compound's conformation in different media. nih.govacs.org
Aqueous Solution: In a watery environment, the peptide is largely unstructured, displaying a lack of a stable secondary structure. nih.govacs.org Some research indicates that in an aqueous solution, the peptide may adopt a β-sheet structure. nih.gov
Hydrophobic/Membrane-Mimicking Environment: In contrast, when introduced to a hydrophobic environment that mimics a cell membrane (like TFE/water mixtures or micelles), this compound undergoes a conformational transition to form a stable alpha-helix. nih.govacs.org Other studies have reported a transition from β-sheet/turns to β-sheet/α-helix structures after binding with model membranes. nih.gov
This conformational flexibility is crucial for its function, allowing it to remain soluble in an aqueous environment before adopting its active, membrane-inserting helical structure upon encountering a target cell. nih.govacs.org
Analysis of Amphipathicity and Net Charge Distribution
This compound is a cationic peptide with a net charge of +2 at physiological pH. researchgate.netnih.govmdpi.com This positive charge is primarily due to the presence of lysine (B10760008) residues and is a key factor in its initial electrostatic attraction to the negatively charged membranes of microorganisms. nih.govresearchgate.netsoci.org
The alpha-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govbioline.org.br
Hydrophobic Face: This side of the helix is composed of nonpolar amino acid residues. In the first 18 residues, this face consists of one phenylalanine (F), two isoleucines (I), three leucines (L), and two glycines (G). mdpi.comsemanticscholar.org This hydrophobic face is responsible for inserting into the lipid core of the cell membrane. nih.gov
Hydrophilic (Polar) Face: This side contains the charged and polar amino acid residues. nih.gov The distribution of these residues creates a polar surface that can interact with the aqueous environment and the polar head groups of the membrane phospholipids (B1166683).
This amphipathic nature is a critical structural property for the antimicrobial activity of peptides like this compound. nih.govmdpi.com The helical wheel projection below illustrates the segregation of hydrophobic and hydrophilic residues.
Helical Wheel Projection of this compound (First 18 Residues) (A visual representation of the amphipathic nature, with hydrophobic residues clustered on one side and polar/charged residues on the other.)
| Residue | Position | Face |
| G | 1 | Polar |
| L | 2 | Hydrophobic |
| K | 3 | Polar |
| E | 4 | Polar |
| I | 5 | Hydrophobic |
| F | 6 | Hydrophobic |
| K | 7 | Polar |
| A | 8 | Polar |
| G | 9 | Hydrophobic |
| L | 10 | Hydrophobic |
| G | 11 | Polar |
| S | 12 | Polar |
| L | 13 | Hydrophobic |
| V | 14 | Hydrophobic |
| K | 15 | Polar |
| G | 16 | Polar |
| I | 17 | Hydrophobic |
| A | 18 | Polar |
Structural Data Repositories and Reference Structures (e.g., PDB 2L5R)
The three-dimensional structure of this compound has been determined using solution NMR spectroscopy and is available in the Protein Data Bank (PDB). nih.govwwpdb.org
PDB ID: 2L5R researchgate.netnih.govmdpi.comnih.gov
Deposition Date: November 3, 2010 nih.govwwpdb.org
Method: Solution NMR nih.gov
Organism: Alytes obstetricans nih.gov
The PDB entry 2L5R provides the coordinates for an ensemble of 20 structures of this compound, representing its conformation in a membrane-mimicking environment. nii.ac.in This entry serves as a crucial reference for molecular modeling and simulation studies aimed at understanding its mechanism of action and for designing analog peptides with modified properties. nih.govnih.govigem.org The structure is characterized as a protein with a total weight of 2.27 kDa and an atom count of 159. rcsb.org
Structure Activity Relationship Sar Studies of Alyteserin 1c and Its Analogues
Rational Design and Synthesis of Alyteserin-1c Analogues (e.g., [E4K]this compound / Peptide +5 / ΔM Peptide)
The rational design of this compound analogues has primarily focused on modifying its charge, hydrophilicity, and amphipathicity by substituting specific amino acid residues. nih.govnih.govnih.gov The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS). nih.govnih.gov
One of the earliest and most studied analogues is [E4K]this compound . In this analogue, the glutamic acid (E) at position 4, which is anionic, is replaced by a cationic lysine (B10760008) (K) residue. nih.gov This single substitution increases the net positive charge of the peptide. nih.gov
Another set of rationally designed analogues are referred to as Peptide +5 and ΔM Peptide . nih.govnih.govmdpi.com These analogues involve multiple substitutions to significantly increase the net positive charge from +2 in the wild-type (WT) this compound to +5. nih.govmdpi.com The design of these peptides often involves replacing hydrophobic or neutral residues on the polar face of the α-helix with cationic or more hydrophilic residues. nih.govmdpi.com For instance, in the ΔM peptide, four residues on the polar face of the this compound helix (E4, A8, S12, and A18) were replaced by arginine, serine, lysine, and serine, respectively. nih.gov
The synthesis of this compound and its analogues like Peptide +5 is carried out using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols. nih.govpubcompare.ai Following synthesis, the peptides are purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Impact of Amino Acid Substitutions on Charge, Hydrophilicity, and Amphipathicity
Amino acid substitutions are a key strategy to modulate the physicochemical properties of this compound, which in turn influence its biological activity. nih.govnih.gov
Charge: The net positive charge is a critical factor for the initial electrostatic attraction between the peptide and the negatively charged microbial membranes. nih.gov Substituting anionic or neutral amino acids with cationic residues like lysine (K) or arginine (R) directly increases the net positive charge. nih.govnih.gov For example, the E4K substitution in this compound increases its cationicity. nih.gov Similarly, the design of Peptide +5 and the ΔM peptide, with a net charge of +5, was achieved by introducing multiple cationic residues. nih.govmdpi.commdpi.com
Amphipathicity: Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many antimicrobial peptides, often correlating with their α-helical structure. nih.govbioline.org.br By replacing hydrophobic residues on the polar face with hydrophilic or charged ones, the amphipathicity of the helix can be enhanced. nih.govnih.gov Helical wheel projections are often used to visualize and quantify these changes. nih.gov The design of Peptide +5 aimed to increase amphipathicity by making the polar face more distinctly polar. mdpi.com
The following table summarizes the key amino acid substitutions in some this compound analogues and their intended impact on physicochemical properties.
| Analogue Name | Original Residue(s) | Substituted Residue(s) | Intended Physicochemical Change |
| [E4K]this compound | E4 (Glutamic Acid) | K (Lysine) | Increased net positive charge |
| Peptide +5 / ΔM Peptide | E4 (Glutamic Acid), A8 (Alanine), S12 (Serine), A18 (Alanine) | R (Arginine), S (Serine), K (Lysine), S (Serine) | Increased net positive charge, increased hydrophilicity, increased amphipathicity, decreased hydrophobicity |
Correlation of Specific Structural Elements with Antimicrobial Potency
The antimicrobial potency of this compound and its analogues is directly linked to their specific structural features.
The cationic charge plays a pivotal role in the initial interaction with the negatively charged bacterial membrane. nih.gov Increasing the net positive charge, as seen in the [E4K]this compound and Peptide +5 analogues, has been shown to enhance antimicrobial activity against certain bacterial strains. nih.govmdpi.com For instance, the [E4K] analogue displayed enhanced potency against multidrug-resistant Acinetobacter baumannii. nih.gov However, simply increasing the charge does not always lead to increased potency and can be species-dependent. nih.gov
The amphipathic α-helical structure is considered one of the most effective structures for antimicrobial activity. nih.gov This conformation allows the hydrophobic face of the helix to insert into the hydrophobic core of the bacterial membrane, leading to disruption and cell death. nih.gov The stability and extent of this helical structure are crucial for efficacy. nih.gov
Interestingly, modifications that increase the positive charge and hydrophilicity can alter the selectivity of the peptide. The wild-type this compound shows greater activity against Gram-negative bacteria. researchgate.net However, the ΔM analogue, with its increased charge and hydrophilicity, exhibited increased activity against Gram-positive bacteria, such as Staphylococcus aureus, while its activity against Gram-negative bacteria like Escherichia coli decreased. nih.govmdpi.com This suggests that the specific composition of the bacterial membrane influences the effectiveness of different peptide analogues.
The table below presents a comparison of the antimicrobial activity of this compound and some of its analogues against selected bacterial strains.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound (WT) | Escherichia coli | 25 µM mdpi.com |
| This compound (WT) | Staphylococcus aureus | 250 µM mdpi.com |
| [E4K]this compound | Multidrug-resistant Acinetobacter baumannii | 1.25-5 µM nih.gov |
| Peptide +5 | Listeria monocytogenes | 62.5 µM mdpi.com |
| ΔM Peptide | Staphylococcus aureus | 65 µM mdpi.com |
| ΔM Peptide | Escherichia coli | >250 µM (activity decreased compared to WT) nih.gov |
Influence of Helical Stability on Biological Efficacy
The stability of the α-helical conformation is critical for the biological efficacy of this compound and its analogues. nih.gov While these peptides may lack a defined secondary structure in aqueous solution, they adopt an α-helical conformation in membrane-mimicking environments like trifluoroethanol (TFE) solutions or in the presence of lipid micelles. bvsalud.orgbiorxiv.org
Molecular dynamics simulations have shown that the stability of the helix upon interaction with different model membranes (simulating Gram-positive and Gram-negative bacteria) can vary. nih.gov For example, the loss of helicity in the C-terminal region of the wild-type peptide when interacting with a S. aureus model membrane was correlated with its lower activity against this bacterium. nih.gov Conversely, the ΔM peptide showed greater helical stability in the S. aureus model, which may explain its enhanced activity. nih.gov
These findings suggest that the specific lipid composition of the bacterial membrane can influence the peptide's conformational stability, and that a stable helical structure is indispensable for potent antimicrobial activity. nih.gov The interaction of specific residues, such as His20, with membrane phospholipids (B1166683) through hydrogen bonds can also play a role in modulating the stability of the peptide's structure at the C-terminus, thereby influencing its selectivity. nih.gov
Mechanistic Investigations of Alyteserin 1c Antimicrobial Action at the Molecular Level
Peptide Interaction with Model Biological Membranes
The primary mechanism of action for Alyteserin-1c, like many AMPs, involves a direct physical interaction with the cell membrane. nih.govopenaccessjournals.com Biophysical studies utilizing model membranes are essential for elucidating the specific steps of this interaction, from initial binding to eventual membrane disruption. nih.gov These models allow for the control of variables such as lipid composition, providing detailed insights into the peptide's behavior. nih.gov In aqueous solutions, this compound typically lacks a defined secondary structure. nih.gov However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change, folding into an amphipathic α-helix. nih.govnih.govnih.gov This induced structure is a common feature of membrane-active peptides, positioning hydrophobic residues to interact with the lipid core of the membrane and cationic residues to interact with the polar lipid headgroups. nih.govbiorxiv.org
Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of micelles like sodium dodecyl sulphate (SDS) and dodecylphosphocholine (B1670865) (DPC) confirm that this compound forms an extended α-helical structure, primarily between residues Lys(3) and Val(21). nih.govrcsb.org These studies also indicate that the N-terminal and central portions of the peptide insert into the micelle, while the C-terminal residues remain outside, suggesting a specific orientation upon membrane binding. nih.govrcsb.org
The initial step in this compound's interaction with bacterial membranes is governed by electrostatic attraction. semanticscholar.orgnih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which gives their surface a net negative charge. openaccessjournals.comnih.gov The cationic nature of this compound (net charge +2) facilitates a strong, initial electrostatic binding to these negatively charged components. semanticscholar.orgnih.gov This selectivity is a key reason for its targeted activity against bacteria over host cells, as mammalian cell membranes are predominantly composed of zwitterionic (neutrally charged) phospholipids on their outer leaflet. openaccessjournals.com The attraction between the positively charged peptide and the anionic membrane surface concentrates the peptide at the target site, a prerequisite for subsequent disruptive actions. nih.govacs.org
Following the initial electrostatic binding, the amphipathic α-helical structure of this compound facilitates its insertion into the lipid bilayer. nih.govnih.gov The hydrophobic face of the helix penetrates the nonpolar, acyl chain core of the membrane, while the hydrophilic, cationic face remains associated with the polar headgroups. nih.govucl.ac.uk This insertion perturbs the ordered structure of the lipid bilayer. acs.org
Molecular dynamics (MD) simulations have provided further detail, showing that the carboxy-terminal of the peptide can insert into the surface of membranes containing phosphatidylcholine (PC) and phosphatidylglycerol (PG). sciprofiles.comnih.govnih.gov This process disrupts the normal packing of the phospholipids, leading to an alteration of the membrane's physical state. nih.gov Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) studies show that this compound transitions from β-sheet/turn structures in solution to β-sheet/α-helix structures upon binding to model membranes, confirming that the interaction induces a functionally relevant conformational change. sciprofiles.comnih.gov
Role of Membrane Lipid Composition in Modulating Peptide Activity
The lipid composition of the target membrane plays a critical role in modulating the antimicrobial activity of this compound. semanticscholar.orgnih.gov As established, the presence of anionic lipids like PG is crucial for the initial electrostatic binding. semanticscholar.orgnih.gov Studies comparing the peptide's interaction with purely zwitterionic membranes (e.g., 100% PC) versus mixed anionic/zwitterionic membranes (e.g., PC/PG) show a stronger interaction and greater membrane disruption when anionic lipids are present. nih.gov
Furthermore, the specific types and proportions of lipids can influence the peptide's secondary structure and its mode of action. nih.govmdpi.com For instance, some studies on an analogue of this compound noted that it adopted a β-sheet structure in the presence of PG lipids, whereas it favored an α-helix in PC-containing membranes. sciprofiles.comnih.govnih.gov This highlights that the lipid environment not only attracts the peptide but also actively participates in defining its structural and functional state. The ability of bacteria to alter their membrane lipid composition, for example by increasing the content of lysyl-PG, is a known mechanism of resistance that reduces the net negative charge of the membrane, thereby weakening the binding of cationic AMPs like this compound. mdpi.com
Elucidation of Hydrogen Bond Dynamics in Peptide-Membrane Complexes
The interaction between this compound and bacterial membranes is a dynamic process governed by a complex interplay of electrostatic and hydrophobic forces, with hydrogen bonding playing a critical role in the stability and orientation of the peptide-membrane complex. Molecular dynamics (MD) simulations have provided significant insights into these interactions at an atomic level. nih.gov These simulations, often running for microsecond timescales, model the behavior of this compound and its analogues as they interact with lipid bilayers that mimic the composition of bacterial membranes, such as those containing a mixture of phosphatidylcholine (PC) and phosphatidylglycerol (PG). nih.gov
Upon initial electrostatic attraction to the anionic bacterial membrane, this compound, which is unstructured in aqueous solutions, undergoes a conformational change, adopting an extended α-helical structure. mdpi.compdbj.org This structure is crucial for its function. MD simulations reveal that the stability of this helical conformation is essential for antimicrobial activity. mdpi.com
A key finding from these computational studies is the specific role of hydrogen bonds in modulating the peptide's interaction and selectivity. Research has highlighted the importance of the histidine residue at position 20 (His20) in forming hydrogen bonds with the phospholipid heads of the membrane. mdpi.comdntb.gov.ua These specific hydrogen bonding interactions are thought to be crucial for modulating the selectivity and structural stability of the carboxy-terminal region of the peptide as it associates with the membrane. mdpi.com The dynamics of these bonds influence how the peptide anchors and orients itself, which is a precursor to membrane disruption. The formation and breaking of these hydrogen bonds are integral to the peptide's ability to fluidize the bilayer, a phenomenon observed through techniques like differential scanning calorimetry (DSC), which shows that this compound reduces the main phase transition temperature of model membranes. nih.gov
Potential Intracellular Targets and Secondary Mechanisms
The primary and most extensively documented mechanism of action for this compound involves the direct disruption of the bacterial cell membrane integrity. sci-hub.ruimrpress.com Like many cationic antimicrobial peptides (AMPs), its activity is principally attributed to its ability to bind to, insert into, and permeabilize the microbial membrane, leading to the leakage of cytoplasmic contents and subsequent cell death. acs.orgmdpi.com This membrane-centric action is a hallmark of this class of peptides and is considered a key advantage, as it is less likely to engender the rapid development of resistance compared to antibiotics that act on specific intracellular targets. nih.gov
While the bactericidal activity of AMPs can, in some cases, involve translocation across the membrane to engage with intracellular components, specific evidence for such secondary mechanisms for this compound is not extensively detailed in current research. imrpress.comnih.gov Generally, potential intracellular targets for AMPs can include nucleic acids (DNA and RNA) and proteins, with the peptides interfering with synthesis processes or enzymatic activities. preprints.orgresearchgate.net However, the dominant model for this compound's efficacy remains its potent and rapid lytic effect on the cell surface. sci-hub.rupreprints.org Studies have shown that an analogue of this compound can kill over 99.9% of bacteria within 30 minutes, a speed consistent with membrane disruption rather than slower processes involving intracellular targets. sci-hub.ru The investigation into whether this compound has additional, distinct intracellular targets following membrane translocation remains an area for further research.
Preclinical Antimicrobial Spectrum and Potency in in Vitro and Model Systems
Efficacy Against Gram-Negative Bacterial Strains (e.g., E. coli, Acinetobacter baumannii)
Alyteserin-1c exhibits selective and potent inhibitory activity against Gram-negative bacteria. researchgate.netnih.gov Initial studies reported a Minimum Inhibitory Concentration (MIC) of 25 µM for Escherichia coli. researchgate.netsemanticscholar.org Further investigations confirmed its activity against other Gram-negative species, including Pseudomonas aeruginosa and Acinetobacter baumannii, with MIC values of 25 µM and 6 µM, respectively. proteopedia.org
The peptide has shown particular promise against Acinetobacter baumannii, a pathogen notorious for its high levels of antibiotic resistance. mdpi.compreprints.org Synthetic this compound was found to be potent against clinical isolates of multidrug-resistant A. baumannii (MDRAB), with MIC and Minimum Bactericidal Concentration (MBC) values in the range of 5-10 µM. nih.gov Another study reported that this compound inhibited the growth of and caused cell death in MDR A. baumannii at concentrations between 11.3 and 22.6 µg/mL. mdpi.compreprints.org
An analog of this compound, [E4K]this compound, created by substituting glutamic acid with lysine (B10760008) at position 4 to increase its cationicity, demonstrated even greater potency against MDRAB, with MIC and MBC values of 1.25-5 µM. nih.gov This analog also showed efficacy against colistin-resistant strains of A. baumannii and Acinetobacter nosocomialis, with MIC values ranging from 4-16 µg/mL. sci-hub.runih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Escherichia coli | 25 | researchgate.netsemanticscholar.org |
| Escherichia coli | 15.2 | nih.gov |
| Pseudomonas aeruginosa | 25 | proteopedia.org |
| Pseudomonas aeruginosa | 31.3 | nih.gov |
| Salmonella typhimurium | 62.5 | nih.gov |
| Acinetobacter baumannii | 6 | proteopedia.org |
| Multidrug-resistant Acinetobacter baumannii | 5-10 | nih.gov |
| Klebsiella pneumoniae | 50 | proteopedia.org |
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Listeria monocytogenes)
This compound generally shows weaker activity against Gram-positive bacteria compared to Gram-negative strains. proteopedia.org The MIC for Staphylococcus aureus has been reported to be in the range of 100-250 µM. proteopedia.orgnih.gov However, a modified version of this compound, with increased hydrophilicity and charge, demonstrated enhanced activity against Gram-positive bacteria, particularly S. aureus, reducing the MIC to 65 µM. nih.govnih.gov This suggests that structural modifications can shift the peptide's selectivity.
Studies on Listeria monocytogenes indicated that increasing the cationicity and hydrophilicity of this compound led to a slight improvement in antimicrobial activity, with MIC values of 125 µM for the original peptide and 62.5 µM for the more cationic analog. mdpi.comsemanticscholar.org
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 100-250 | proteopedia.org |
| Staphylococcus aureus ATCC 25923 | 250 | nih.gov |
| Listeria monocytogenes | 125 | mdpi.comsemanticscholar.org |
Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Pathogens
A significant aspect of this compound's potential is its effectiveness against multidrug-resistant bacteria. bioline.org.br The peptide has demonstrated potent activity against clinical isolates of MDR A. baumannii. nih.gov Its analog, [E4K]this compound, not only showed enhanced potency against MDR strains but was also effective against colistin-resistant and XDR isolates of A. baumannii. mdpi.compreprints.orgnih.gov This highlights the potential of this compound and its derivatives to combat infections caused by highly resistant Gram-negative pathogens. sci-hub.runih.gov
Studies on Differential Membrane Selectivity (e.g., Bacterial vs. Mammalian Model Membranes)
The antimicrobial action of this compound is primarily attributed to its interaction with and disruption of bacterial cell membranes. nih.govnih.gov Studies using model membranes have provided insights into its selectivity. This compound and its more cationic analog were found to have a strong fluidizing effect on membranes composed of phosphatidylcholine (PC) alone or mixed with phosphatidylglycerol (PG), which mimic mammalian and bacterial membranes, respectively. nih.govnih.gov
The peptide's interaction with the anionic membranes of microorganisms is a key factor in its antimicrobial properties. nih.govnih.gov Molecular dynamics simulations have shown that the C-terminal of a more cationic analog of this compound can insert into the surface of PC/PG membranes, leading to increased membrane fluidity. nih.govnih.gov
This compound exhibits low hemolytic activity against human erythrocytes, indicating a degree of selectivity for bacterial over mammalian cells. nih.govnih.govresearchgate.net The peptide's structure, characterized by an extended alpha-helix in membrane-like environments, facilitates its interaction with and disruption of bacterial membranes. nih.govrcsb.org In aqueous solution, the peptide lacks a defined secondary structure, but it adopts an α-helical conformation in the presence of membrane-mimicking environments. rcsb.org This conformational change is crucial for its membrane-disrupting activity.
Time-Dependent Bactericidal or Bacteriostatic Action in Microbial Growth Kinetics
Studies on the kinetics of bacterial killing have shown that this compound and its analogs exhibit rapid bactericidal action. nih.gov The [E4K]this compound analog, for instance, was able to kill more than 99.9% of multidrug-resistant A. baumannii within 30 minutes at a concentration equal to its MBC. nih.gov This rapid killing effect is a desirable characteristic for an antimicrobial agent, as it can potentially reduce the likelihood of resistance development.
Assessment of Peptide Binding Affinity to Bacterial Cells
The initial step in the antimicrobial action of this compound is its binding to the bacterial cell surface. An ELISA-like assay was developed to analyze the affinity of biotinylated this compound for various bacterial cells. nih.govacs.org These studies demonstrated that this compound has a strong binding affinity for several bacterial species, including E. coli and S. aureus. nih.govacs.orgresearchgate.net
The binding of this compound to bacterial cells is dependent on both the peptide concentration and the density of the bacterial cells. nih.govacs.org At lower bacterial densities, the peptide may exhibit a killing effect, while at higher densities, a positive binding signal is observed. nih.govacs.org This suggests a complex interaction that is influenced by the local concentration of both the peptide and its target cells.
Advanced Analytical and Computational Methodologies for Alyteserin 1c Research
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopy is fundamental to understanding the physical and chemical properties of Alyteserin-1c. Various spectroscopic methods are employed to detail its three-dimensional shape, conformational changes upon interacting with membranes, and the thermodynamics of these interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution. scispace.communi.cz Studies have successfully used two-dimensional NMR to characterize the peptide's conformation. The three-dimensional structure of this compound has been determined to be an extended α-helix, specifically spanning from the Leucine at position 2 (Leu2) to the Valine at position 21 (Val21). jascoinc.comacs.org This helical structure is crucial for its biological activity. acs.org The coordinates for this structure are available in the Protein Data Bank under the accession code 2L5R. jascoinc.com This detailed structural information provides a foundation for understanding how the peptide orients itself and interacts with target membranes. acs.orguq.edu.au
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed to investigate the secondary structure of this compound and how it changes upon interaction with lipid membranes. bmrb.ioresearchgate.net This method is highly sensitive to the peptide's backbone conformation, particularly within the amide I spectral region (1700–1600 cm⁻¹), which corresponds to the C=O stretching vibrations. bmrb.iomdpi.com
Research on this compound (also referred to as peptide +2 in some studies) reveals significant conformational changes when it binds to model membranes. In solution, the peptide may exist in β-sheet and turn structures. However, upon interacting with model lipid bilayers, ATR-FTIR analysis shows a distinct structural transition. This compound shifts from a conformation dominated by β-sheet/turns to one that includes a significant proportion of α-helical structure, alongside β-sheets. This induced change in secondary structure is a key event in its mechanism of action, often preceding membrane disruption.
Table 1: ATR-FTIR Analysis of this compound Secondary Structure
| Environment | Dominant Secondary Structures | Observation |
| In solution (pre-interaction) | β-sheet / Turns | The peptide exhibits a baseline conformation before membrane contact. |
| Bound to model membranes | β-sheet / α-helix | A distinct conformational shift occurs upon binding to lipids, indicating an induced fit. |
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of this compound research, DSC is applied to study the peptide's effect on the phase transition of model lipid membranes, providing insight into the energetics of their interaction.
Table 2: DSC Thermodynamic Data for this compound Interaction with Model Membranes
| Model Membrane | Peptide:Lipid Molar Ratio | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Effect |
| DMPC | 0 (Control) | 23.9 | 5.5 | Baseline |
| 1:100 | 23.7 | 4.9 | Minor fluidization | |
| 1:50 | 23.4 | 4.5 | Moderate fluidization | |
| 1:25 | 22.9 | 3.5 | Significant fluidization | |
| DMPC:DMPG (3:1) | 0 (Control) | 23.3 | 5.1 | Baseline |
| 1:100 | 23.0 | 4.3 | Fluidization | |
| 1:50 | 22.6 | 3.7 | Increased fluidization | |
| 1:25 | 22.0 | 2.6 | Strong fluidization |
Data adapted from studies on this compound (peptide +2) and its interactions with DMPC and DMPC/DMPG vesicles.
Circular Dichroism (CD) spectroscopy is a widely used method for examining the secondary structure of peptides in various environments. acs.org The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. bmrb.io CD studies complement findings from NMR and FTIR, confirming the conformational behavior of this compound, especially in membrane-mimicking conditions. jascoinc.com
For this compound, CD spectroscopy has been used to analyze its structure in amphipathic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, which simulate the transition from an aqueous to a membrane environment. These studies confirm that this compound adopts a predominantly α-helical conformation in such environments. This helical structure is correlated with the peptide's antimicrobial activity, as it facilitates the amphipathic arrangement necessary for membrane interaction. jascoinc.com
Computational Approaches for Molecular Understanding
Alongside experimental techniques, computational methods provide a dynamic and atomistic view of molecular processes. Molecular dynamics simulations are particularly valuable for visualizing and analyzing the complex interactions between this compound and biological membranes.
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations provide a detailed, atom-level view of its interaction with and insertion into lipid bilayers. These simulations complement experimental data from techniques like DSC and FTIR by explaining the underlying molecular mechanisms.
MD studies have been instrumental in understanding how this compound and its analogues behave when they approach and bind to model bacterial membranes (e.g., those containing phosphatidylglycerol). Simulations show that the stability of the peptide's α-helical structure is crucial for its activity. jascoinc.comacs.org Furthermore, these models can reveal the specific orientation of the peptide on the membrane surface and track the insertion of its hydrophobic residues into the lipid core, a process that ultimately leads to increased membrane fluidity and permeabilization. jascoinc.com
Structural Validation Software (e.g., PROSA)
Once a three-dimensional model of a peptide is generated, either through homology modeling or de novo prediction, its quality and accuracy must be rigorously validated. mdpi.com Various software tools are available for this purpose, with the Protein Structure Analysis (ProSA) web server being a prominent example used in this compound research. nih.govnih.govresearchgate.net
In research involving this compound and its analogues, ProSA has been used to validate the 3D structure models. nih.gov For the wild-type (WT) this compound, the Z-SCORE of its modeled 3D structure was calculated and shown to be within the desired region for structures of its size determined by Nuclear Magnetic Resonance (NMR), confirming the high fidelity of the model. nih.govresearchgate.net This validation step is crucial to ensure that any subsequent analysis, such as molecular dynamics simulations or docking studies, is based on a structurally sound model. nih.govnih.govresearchgate.net
Bio-interaction Assays (e.g., ELISA-based Binding Assays)
Understanding the binding interaction between this compound and its target bacterial cells is fundamental to deciphering its mechanism of action. Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays provide a quantitative method to study these interactions. acs.orgresearchgate.netthermofisher.com This technique is adapted to detect the binding of the peptide to whole bacterial cells immobilized on a microplate. acs.orgvin.com
In a typical ELISA-like assay for this compound, bacterial cells are first immobilized on the surface of 96-well plates. acs.org To facilitate detection, the peptide is chemically modified with a biotin (B1667282) tag, creating biotinylated this compound. acs.orgresearchgate.net This tagged peptide is then incubated in the wells containing the immobilized bacteria, allowing it to bind to the bacterial surface. acs.org After an incubation period, unbound peptides are removed through washing steps. acs.org
The detection of the bound peptide is achieved by adding streptavidin conjugated to an enzyme, commonly horseradish peroxidase (HRP). acs.orgresearchgate.net Streptavidin has a very high affinity for biotin, so the streptavidin-HRP conjugate binds to the biotinylated this compound attached to the bacteria. acs.org Finally, a substrate for the enzyme (such as TMB, 3,3',5,5'-Tetramethylbenzidine) is added, which is converted by HRP into a colored product. acs.orgthermofisher.com The intensity of the resulting color, measured as absorbance at a specific wavelength (e.g., 450 nm), is proportional to the amount of bound this compound. acs.org
This assay has been used to demonstrate the binding of this compound to various pathogenic bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, Citrobacter koseri, Enterobacter cloacae, and Staphylococcus aureus. acs.orgresearchgate.net Research has also shown that the peptide/cell ratio is a critical parameter, as the density of immobilized bacterial cells can influence the binding characteristics of the peptide. acs.org
Minimum Inhibitory Concentration (MIC) Determination in Research Settings
A critical measure of an antimicrobial peptide's efficacy is its Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of the peptide that prevents the visible growth of a microorganism. bioline.org.brmdpi.com The MIC of this compound has been determined against a range of bacteria in various research settings to establish its spectrum of activity. nih.govresearchgate.net
The standard method for determining MIC is the broth microdilution method. bioline.org.br In this procedure, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in 96-well microtiter plates. mdpi.com Each well is then inoculated with a standardized concentration of the target bacterium (e.g., approximately 5 x 10^5 colony-forming units per milliliter). mdpi.com The plates are incubated under appropriate conditions (e.g., 18–20 hours at 37°C), after which they are visually inspected for turbidity, which indicates bacterial growth. mdpi.com The MIC is the lowest concentration of this compound at which no visible growth is observed. mdpi.com
Research findings have consistently shown that this compound exhibits selective activity, being generally more potent against Gram-negative bacteria than Gram-positive bacteria. nih.govresearchgate.net For example, MIC values against Escherichia coli have been reported to be in the range of 15.2 to 25 µM. nih.govmdpi.comresearchgate.net Its activity against Gram-positive bacteria like Staphylococcus aureus is typically weaker, with higher MIC values. nih.govnih.gov The table below summarizes representative MIC values for this compound against various bacterial strains as reported in scientific literature.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Escherichia coli | - | 25 | mdpi.comresearchgate.net |
| Escherichia coli | ATCC 25922 | 15.2 | nih.gov |
| Pseudomonas aeruginosa | ATCC 27853 | 31.3 | nih.gov |
| Salmonella typhimurium | ATCC 14028 | 62.5 | nih.gov |
| Staphylococcus aureus | ATCC 25923 | 250 | nih.gov |
| Listeria monocytogenes | - | 125 | mdpi.com |
Strategic Design and Engineering of Alyteserin 1c Based Peptides for Enhanced Research Tools
Peptide Engineering Strategies for Modulating Specificity and Potency
One notable strategy is the substitution of amino acid residues on the polar face of the peptide's α-helix. For instance, replacing hydrophobic or neutral residues with cationic ones, such as the [E4K] substitution (glutamic acid to lysine (B10760008) at position 4), has been shown to increase the net positive charge. sigmaaldrich.commdpi.com This modification can enhance the initial electrostatic interactions with the negatively charged membranes of bacteria. researchgate.net Studies have demonstrated that increasing the cationic charge can shift the peptide's selectivity. While the wild-type Alyteserin-1c is more active against Gram-negative bacteria, increasing its charge and hydrophilicity can enhance its activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.commdpi.com
Conversely, other modifications have focused on increasing the hydrophobicity on the nonpolar face to improve membrane insertion and disruption. nih.gov The goal is to create a more defined separation of hydrophobic and polar or charged residues, which is a common feature of potent α-helical antimicrobial peptides. biorxiv.org By systematically altering the amino acid sequence, researchers can fine-tune the balance between antimicrobial potency and hemolytic activity, often aiming to increase the former while minimizing the latter. mdpi.com For example, the [E4K]this compound analog was found to be more potent than the native peptide and also less hemolytic. sigmaaldrich.com
These structure-activity relationship studies are crucial for designing peptides with specific target profiles. mdpi.com By understanding how individual amino acid changes affect the peptide's physicochemical properties and its interaction with different membrane types, it is possible to engineer this compound variants with heightened efficacy against specific pathogens or cell types, making them more precise research instruments. uq.edu.au
| Peptide | Sequence | Net Charge | Key Engineering Strategy | Impact on Activity |
| This compound (Wild-Type) | GLKEIFKAGLGSLVKGIAAHVAS-NH₂ | +2 | - | Selective against Gram-negative bacteria, low hemolytic activity. nih.govsigmaaldrich.com |
| [E4K]this compound | GLK EIFKAGLGSLVKGIAAHVAS-NH₂ | +4 | Substitution of Glutamic acid with Lysine at position 4. sigmaaldrich.com | More potent and less hemolytic than wild-type; improved activity against multidrug-resistant Acinetobacter baumannii. mdpi.combioline.org.br |
| Peptide "+5" Analog | GLKR IFKS GLGK LVKGIS AHVAS | +5 | Substitution of hydrophobic amino acids with hydrophilic/cationic ones on the polar face. nih.gov | Increased activity against Gram-positive bacteria; increased amphipathicity. mdpi.commdpi.com |
Development of Modified Peptide Scaffolds and Chimeric Constructs
Beyond single amino acid substitutions, the this compound scaffold has been used to create more complex modified and chimeric peptides. These constructs are designed to impart novel functionalities, such as enhanced targeting or stability. biorxiv.orgnih.gov
Chimeric peptides can be formed by linking this compound, or an engineered variant of it, to another peptide sequence with a distinct function. biorxiv.org For example, a "guide" peptide that specifically recognizes a target on a particular cell type can be fused to the this compound "killer" peptide. This approach aims to increase the local concentration of the antimicrobial peptide at the desired site, thereby enhancing its efficacy and specificity. biorxiv.org Research has shown that a guided antimicrobial peptide (gAMP) consisting of this compound fused to a targeting domain (MM1) exhibited preferential inhibitory action against H. pylori compared to non-target bacteria like E. coli. biorxiv.org
The development of modified peptide scaffolds also includes strategies to improve stability. Natural peptides can be susceptible to degradation by proteases, which limits their application. mdpi.com Engineering efforts can involve incorporating non-natural amino acids or modifying the peptide backbone to resist enzymatic cleavage, thus increasing the peptide's half-life and utility as a durable research reagent.
Furthermore, the design of novel chimeric peptides has been explored through bioinformatics-based methods. researchgate.net These approaches can involve combining sequences or parts of sequences from different natural peptides, including this compound, to generate new molecules with potentially superior or entirely new activities against specific pathogens like Acinetobacter baumannii. researchgate.net
Applications in Mechanistic Probes and Research Reagents
The engineered variants of this compound serve as powerful mechanistic probes to investigate peptide-membrane interactions and the fundamental processes of microbial cell death. nih.gov By comparing the effects of the wild-type peptide with its modified analogs, researchers can gain detailed insights into how factors like charge, amphipathicity, and secondary structure influence the mechanism of action. nih.govmdpi.com
Techniques such as differential scanning calorimetry (DSC) and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) have been used to study how this compound and its analogs interact with model membranes that mimic bacterial and mammalian cell surfaces. nih.gov These studies have revealed that the peptides can induce membrane fluidization. nih.gov Molecular dynamics (MD) simulations provide further detail, showing how specific residues insert into the lipid bilayer and disrupt its structure. nih.gov For instance, MD results indicated that the C-terminus of an engineered analog has the ability to insert into the surface of certain model membranes, increasing their fluidity. nih.gov
Biotinylated versions of this compound have been developed as research reagents for bacterial detection assays. acs.org These labeled peptides can bind to bacterial cells, and this interaction can be quantified, forming the basis of a sensitive detection method. Studies have shown that biotinylated this compound has a strong binding affinity for several pathogenic bacteria, including E. coli, C. koseri, E. cloacae, and Staphylococcus aureus, and can be used to detect low numbers of bacterial cells. acs.org This highlights its potential in the development of diagnostic biosensors. acs.org
The conformational flexibility of this compound, which is unstructured in aqueous solution but adopts an α-helical structure in membrane-mimicking environments, makes it an excellent model for studying the structural transitions that are critical for the function of many membrane-active peptides. sigmaaldrich.combiorxiv.org By engineering variants with altered structural propensities, researchers can probe the relationship between peptide conformation and biological activity. mdpi.com
Future Research Directions and Unexplored Avenues for Alyteserin 1c
Elucidation of Broader Biological Roles Beyond Direct Antimicrobial Action
The established role of many antimicrobial peptides extends beyond direct pathogen killing to include sophisticated modulation of the host's innate immune system. nih.govfrontiersin.org For Alyteserin-1c, this represents a largely untapped area of investigation. Future studies should aim to determine if this compound possesses immunomodulatory capabilities, a trait observed in other AMPs like LL-37 and human β-defensins. frontiersin.orgbiorxiv.org
Research in this area could focus on:
Cytokine Modulation: Investigating the ability of this compound to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in macrophage and other immune cell models. frontiersin.orgbiorxiv.org This could reveal potential for the peptide in conditions characterized by inflammatory dysregulation.
Cell Recruitment and Activation: Assessing whether this compound can act as a chemoattractant for immune cells such as neutrophils, monocytes, and T-cells, guiding them to sites of infection.
Wound Healing: Exploring the peptide's influence on cellular processes critical to wound repair, including fibroblast proliferation and re-epithelialization, as many AMPs have demonstrated wound-healing properties. preprints.org
These investigations are crucial, as peptides with dual antimicrobial and immunomodulatory functions are considered highly promising therapeutic candidates. frontiersin.orgbiorxiv.org
Exploration of this compound Interaction with Viral or Fungal Model Systems
Current knowledge of this compound's activity is predominantly centered on its antibacterial effects. researchgate.net Its efficacy against other classes of pathogens, such as fungi and viruses, remains a significant knowledge gap. While one study noted that peptides of the alyteserin-1 family had low potency against Candida albicans, this area warrants more comprehensive investigation. sci-hub.se
Future research avenues include:
Antifungal Screening: Systematic screening of this compound and its analogues against a broader panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species.
Antiviral Activity: Evaluating the peptide's ability to inhibit the replication of enveloped and non-enveloped viruses. Studies on other peptides, such as Labyrinthopeptin A1 which shows anti-HIV and anti-HSV activity, provide a rationale for exploring similar potential in this compound. plos.org The investigation could focus on the peptide's ability to disrupt viral envelopes or interfere with viral entry into host cells.
Integration with Advanced Delivery Systems for In Vitro or Ex Vivo Research Models
The therapeutic applicability of peptides like this compound can be limited by issues of stability and bioavailability. nih.gov Encapsulation and delivery technologies offer a promising solution. Research has already begun to explore this by enclosing this compound and a more cationic analogue in polymer-coated liposomes, which dramatically increased its activity against Listeria monocytogenes. mdpi.comnih.gov
Future work should expand on these initial findings:
Nanoparticle Conjugation: Exploring the conjugation of this compound to various nanoparticles (e.g., gold, silver, PLGA) to potentially enhance stability, enable targeted delivery, and create synergistic antimicrobial effects. nih.govmdpi.com
Hydrogel Formulations: Incorporating this compound into hydrogel scaffolds for applications such as wound dressings, which would allow for sustained, localized release of the peptide. nih.gov
Co-delivery Systems: Designing systems that co-deliver this compound with conventional antibiotics. Such platforms could exhibit synergistic effects and help combat multidrug-resistant infections. nih.gov
| Delivery System | Composition Example | Peptide(s) Studied | Key Finding / Future Potential | Citation |
|---|---|---|---|---|
| Polymer-Coated Liposomes | Liposomes coated with Eudragit polymer | This compound (+2) and its +5 analogue | Increased stability and enhanced antibacterial activity against L. monocytogenes by over 2000-fold. | mdpi.comnih.gov |
| Polymeric Microspheres | PLGA | OH-CATH30 (other AMP) | Reduced intestinal damage and modulated microbiota in a murine model, suggesting a potential strategy for this compound for enteric infections. | nih.gov |
| Hydrogels | Various biocompatible polymers | General AMPs | Provides controlled and responsive drug release, suitable for wound dressing applications. | nih.gov |
| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Silica | Melittin (other AMP) | Ideal for co-delivery of AMPs with conventional antibiotics to achieve synergy. | nih.gov |
Advanced Bioinformatic and Artificial Intelligence Approaches for Novel this compound Analogues
Rational design has already been used to create analogues of this compound with altered properties. mdpi.commdpi.com For instance, the [E4K]this compound analogue showed improved activity against Acinetobacter baumannii and reduced hemolytic effects. nih.govpreprints.org Another analogue with increased positive charge demonstrated a shift in selectivity from Gram-negative to Gram-positive bacteria. mdpi.com These successes pave the way for more sophisticated computational approaches.
Future research should leverage:
Machine Learning Models: Employing AI and machine learning algorithms to screen virtual libraries of this compound analogues, predicting their antimicrobial potency, selectivity, and toxicity before synthesis.
Molecular Dynamics Simulations: Using advanced simulations to gain a deeper understanding of how specific amino acid substitutions affect the peptide's interaction with different microbial and mammalian membrane models. nih.gov
Predictive Software: Utilizing existing and novel bioinformatic tools, such as those found in the Antimicrobial Peptide Database (APD), to guide the design of peptides with entirely new functionalities or enhanced stability. biorxiv.orgpreprints.org
| Analogue Name | Modification from this compound | Change in Physicochemical Property | Observed Effect on Activity | Citation |
|---|---|---|---|---|
| [E4K]this compound | Substitution of Glutamic acid (E) at position 4 with Lysine (B10760008) (K) | Increased net positive charge | Improved growth inhibition of colistin-resistant A. baumannii; reduced hemolytic activity. | nih.govpreprints.orgbioline.org.br |
| Peptide +5 / ΔM | Multiple substitutions (e.g., G1K, E4K, S10K) | Increased net charge from +2 to +5; increased hydrophilicity | Increased activity against Gram-positive bacteria (S. aureus); decreased activity against Gram-negative bacteria (E. coli). | mdpi.commdpi.com |
Investigation of Environmental Factors Influencing this compound Activity
The structure and, consequently, the function of antimicrobial peptides are highly sensitive to their surrounding environment. nih.gov Structural studies have shown that this compound is unstructured in aqueous solution but adopts a stable α-helical conformation in membrane-mimicking environments like TFE and SDS micelles. rcsb.orgnih.gov This highlights the peptide's conformational flexibility, which has implications for its activity under different physiological or experimental conditions.
Unexplored research avenues in this domain include:
Impact of pH and Salinity: Systematically studying how variations in pH and ion concentration—conditions often encountered at infection sites or in industrial applications—affect the peptide's secondary structure and antimicrobial efficacy.
Influence of Biological Fluids: Assessing the stability and activity of this compound in the presence of serum, plasma, or other biological fluids, which contain proteases and other components that can degrade or inhibit peptide function.
Temperature Stability: Characterizing the thermal stability of this compound to understand its potential applications in settings that may require heat sterilization or involve variable temperatures.
Comparative Studies with Other Naturally Occurring AMPs to Delineate Unique Mechanisms
While this compound has been identified as an effective AMP, understanding its unique place within the vast arsenal (B13267) of natural peptides requires extensive comparative analysis. Initial comparisons have shown that this compound is more active against Gram-negative bacteria, whereas the co-secreted Alyteserin-2a is more potent against Gram-positive bacteria. researchgate.net Furthermore, a study comparing various AMPs found that [E4K]this compound was highly effective against multidrug-resistant Gram-negative bacteria but had no effect on Gram-positive MRSA, unlike some other peptides tested. bioline.org.br
Future comparative studies should aim to:
Perform Mechanistic Comparisons: Conduct parallel studies using techniques like calorimetry and spectroscopy to compare how this compound and other AMPs (e.g., Magainin, Melittin) physically disrupt model membranes, which could reveal subtle but important differences in their mode of action (e.g., toroidal pore vs. barrel-stave models). nih.govnih.gov
Analyze Structural-Functional Relationships: Compare the detailed 3D structures and amphipathic profiles of this compound with other helical peptides like LL-37 or Cathelicidin-BF to better correlate specific structural motifs with functional outcomes. bioline.org.br
Investigate Resistance Development: Conduct long-term exposure studies to compare the rate at which bacteria develop resistance to this compound versus other AMPs and conventional antibiotics.
| Peptide | Target Organism | MIC | Key Structural Feature | Citation |
|---|---|---|---|---|
| This compound | Escherichia coli | 25 µM | α-helical | researchgate.net |
| Alyteserin-2a | Staphylococcus aureus | 50 µM | α-helical | researchgate.net |
| [E4K]this compound | Acinetobacter baumannii (MDR) | 4-8 mg/L | α-helical | bioline.org.br |
| Cathelicidin-BF | Acinetobacter baumannii (MDR) | 4-8 mg/L | α-helical | bioline.org.br |
| Tachyplesin III | Pseudomonas aeruginosa (ESBL) | 4-8 mg/L | β-sheet | bioline.org.br |
Q & A
Basic Research Questions
Q. How do researchers determine the secondary structure of Alyteserin-1c in membrane-mimetic environments?
- Methodology : Solution-state nuclear magnetic resonance (NMR) spectroscopy combined with molecular dynamics (MD) simulations is the primary approach. NMR provides atomic-level resolution of peptide conformation in solvents like SDS (anionic) and DHPC (zwitterionic) micelles, which mimic bacterial and eukaryotic membranes, respectively. MD simulations (e.g., using NAMD) validate structural stability and dynamics .
- Key Findings : this compound adopts a continuous α-helix spanning residues Leu2–Val21 in membrane-like environments. The N-terminal and central residues align parallel to micelles, while the C-terminal remains unstructured, suggesting selective membrane interactions .
Q. What experimental methods are used to assess this compound's antimicrobial activity and selectivity?
- Methodology :
- Antibacterial Activity: Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria.
- Hemolytic Activity: Hemolysis percentage (HC50) measurements using human erythrocytes to evaluate toxicity .
Advanced Research Questions
Q. How can structural modifications enhance this compound's selectivity for bacterial membranes over eukaryotic cells?
- Methodology : Rational design of analogs by substituting residues to increase hydrophilicity or charge density. For example, the [E4K]this compound analog replaces glutamic acid with lysine, increasing net charge from +2 to +3. Structural analysis via circular dichroism (CD) spectroscopy and activity assays are used to validate changes .
- Contradictions : While increased charge improves Gram-positive activity (e.g., MIC for S. aureus drops from 100 µM to 50 µM), excessive hydrophilicity may reduce membrane insertion efficiency. Balancing charge and hydrophobicity is critical .
Q. What molecular dynamics approaches resolve contradictions in this compound's membrane interaction mechanisms?
- Methodology : Coarse-grained or all-atom MD simulations (e.g., using NAMD or CHARMM) model peptide-membrane interactions under varying lipid compositions. Paramagnetic relaxation enhancement (PRE) NMR data can validate simulation predictions .
- Data Contradictions : Some studies report extended helices, while others note partial β-sheet formation in non-micellar solvents. MD simulations clarify that environmental polarity and lipid headgroups dictate structural plasticity .
Q. How do researchers reconcile discrepancies in hemolytic activity values across studies?
- Methodology : Standardizing assay conditions (e.g., erythrocyte source, incubation time, and peptide purification methods) is essential. Statistical meta-analysis of published data (e.g., HC50 ranges) identifies outliers and systemic biases .
- Example : HC50 values vary from 145 µM to 220 µM due to differences in erythrocyte batch or peptide aggregation states .
Q. What strategies optimize the design of this compound analogs with improved pharmacokinetics?
- Methodology :
- Stability: Protease resistance assays (e.g., incubation with serum proteases) coupled with HPLC quantification of intact peptide.
- Bioavailability: Lipophilicity tuning via residue substitutions (e.g., replacing Gly with D-amino acids) and in vivo efficacy testing in murine infection models .
Methodological Frameworks
Q. What criteria ensure rigor in formulating research questions about this compound's mechanism of action?
- Guidelines : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: "How does this compound disrupt bacterial membrane potential compared to other cationic peptides?"
- Feasibility: Use isothermal titration calorimetry (ITC) to quantify lipid binding thermodynamics .
Q. How should researchers address conflicting data on this compound's secondary structure in non-membrane environments?
- Resolution Strategy :
Replicate experiments under identical solvent conditions (e.g., pH, ionic strength).
Use complementary techniques (e.g., CD spectroscopy for rapid structural screening and NMR for detailed validation).
Publish raw data (e.g., NMR chemical shifts) in repositories for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
